molecular formula C18H16F3N5O B2810204 N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034504-55-5

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2810204
CAS No.: 2034504-55-5
M. Wt: 375.355
InChI Key: HOBFWAKRNPDIPF-UHFFFAOYSA-N
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Description

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that features a pyrazole ring, a pyrazine ring, and a trifluoromethylphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the pyrazine ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.

    Introduction of the trifluoromethylphenyl group: This could be done via a Friedel-Crafts acylation or another suitable electrophilic aromatic substitution.

    Final assembly: The final step would involve linking the different moieties together, possibly through amide bond formation using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production would likely scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry or other advanced techniques to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the pyrazole or pyrazine rings.

    Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide could have several applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic agent due to its structural features.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on its specific biological target. Generally, compounds with pyrazole and pyrazine rings can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group often enhances binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide: can be compared with other pyrazole or pyrazine derivatives.

    Trifluoromethylphenyl compounds: These often have enhanced biological activity and stability.

Uniqueness

The unique combination of pyrazole, pyrazine, and trifluoromethylphenyl groups in this compound might confer specific biological activities or chemical properties not seen in simpler analogs.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O/c19-18(20,21)14-3-1-2-13(10-14)11-17(27)24-7-9-26-8-4-15(25-26)16-12-22-5-6-23-16/h1-6,8,10,12H,7,9,11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBFWAKRNPDIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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